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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)butanoic acid

CAS No.: 34385-92-7

Cat. No.: B3021870

Get Quote

Executive Summary
2-(4-Chlorophenoxy)butanoic acid (2-CPB) is a chiral phenoxyalkanoic acid derivative.

Structurally, it consists of a butyric acid backbone with a 4-chlorophenoxy substituent at the

alpha (C2) position.[1] This specific substitution pattern imparts unique physicochemical

stability compared to its gamma-substituted isomer (2,4-DB) and its dimethyl analog (Clofibric

acid).

This guide details the molecule's solubility, ionization behavior, and solid-state properties,

providing a roadmap for researchers in agrochemical formulation and medicinal chemistry SAR

(Structure-Activity Relationship) studies.

Chemical Identity & Structural Analysis
The molecule possesses a single chiral center at the C2 position, existing as (R)- and (S)-

enantiomers. Unlike 2,4-DB, which requires beta-oxidation to become active, 2-CPB is

sterically hindered at the alpha-carbon, potentially conferring direct auxin activity or resistance

to metabolic degradation.
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Parameter Data

IUPAC Name 2-(4-Chlorophenoxy)butanoic acid

Common Synonyms
2-CPB;

-(4-Chlorophenoxy)butyric acid

CAS Number
10310-19-7 (Racemic); 108813-09-8 ((R)-

isomer)

Molecular Formula

C

H

ClO

Molecular Weight 214.65 g/mol

SMILES CCC(C(=O)O)Oc1ccc(Cl)cc1

Chirality Yes (C2 position)

Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values relevant for

formulation and synthesis.

Thermodynamic & Transport Properties
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Property Value Source/Note

Melting Point 103 °C
Experimental (Recrystallized

from Ethanol/Water)

Boiling Point ~314 °C (at 760 mmHg)
Predicted (Decomposes prior

to boiling)

pKa (Acid) 3.38
Experimental (Carboxylic acid

ionization)

LogP (Octanol/Water) 2.87
Experimental/Predicted

Consensus

Water Solubility ~850 mg/L (pH 7) Calculated based on pKa/LogP

Density 1.28 g/cm³ Predicted

Vapor Pressure 1.01 x 10⁻⁵ mmHg Negligible volatility at STP

Expert Insight: The pKa of 3.38 indicates that at physiological pH (7.4), 2-CPB exists almost

exclusively (>99.9%) in its ionized carboxylate form. This significantly enhances its aqueous

solubility compared to the free acid form, a critical factor for liquid formulations.

Solubility & Lipophilicity
The LogP of 2.87 places 2-CPB in the "moderate lipophilicity" range (LogP 2–3), ideal for

membrane permeability in plant cuticles or biological barriers.

Organic Solvents: Highly soluble in ethanol, acetone, and ethyl acetate.

Aqueous Media: Low solubility in acidic media; high solubility in alkaline buffers (pH > 5).

Synthesis & Manufacturing Protocol
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The synthesis of 2-CPB typically follows a Williamson Ether Synthesis, coupling 4-chlorophenol

with a 2-haloalkanoic acid derivative.[2]

Experimental Workflow (Laboratory Scale)
Reagents: 4-Chlorophenol (1.0 eq), Ethyl 2-bromobutyrate (1.1 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq).

Solvent: Anhydrous Acetone or Acetonitrile.

Procedure:

Reflux 4-chlorophenol and K₂CO₃ for 30 mins to generate the phenoxide anion.

Add Ethyl 2-bromobutyrate dropwise.[2]

Reflux for 6–12 hours.

Filter inorganic salts and evaporate solvent.

Hydrolysis: Treat the crude ester with NaOH (aq)/Ethanol to yield the free acid.[2]

Purification: Recrystallize from Ethanol/Water (1:1).

Reaction Pathway Diagram
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Critical Parameters

4-Chlorophenol K2CO3 / Acetone
(Deprotonation) Phenoxide Anion- H+

Ethyl 2-(4-chlorophenoxy)butyrate

+ Reagent
(SN2 Substitution)

Ethyl 2-bromobutyrate

NaOH / EtOH
(Hydrolysis)

2-(4-Chlorophenoxy)butanoic acid
(Final Product)

Acidification (HCl)

Reflux Temp: 56-82°C

Time: 6-12 Hours

Click to download full resolution via product page

Caption: Williamson ether synthesis pathway converting 4-chlorophenol to 2-CPB via an ester

intermediate.

Analytical Characterization
To validate the identity of 2-CPB, researchers should look for specific spectral signatures

distinguishing it from its isomers.

¹H-NMR (DMSO-d₆, 400 MHz):

δ 0.95 (t, 3H): Methyl group of the ethyl chain.

δ 1.85 (m, 2H): Methylene group (-CH₂-) of the ethyl chain.

δ 4.60 (t/dd, 1H): Chiral proton at the C2 position (alpha to Carbonyl). Diagnostic peak.

δ 6.90 - 7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

δ 12.8 (s, 1H): Carboxylic acid proton (broad, exchangeable).

HPLC Method (Reverse Phase):
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Column: C18 (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 Isocratic].

Detection: UV @ 280 nm (Phenoxy absorption).

Retention Time: ~4.5 min (elutes earlier than the more lipophilic ethyl ester).

Stability & Degradation
Understanding the stability profile is crucial for storage and environmental fate analysis.

Hydrolytic Stability
As a carboxylic acid, 2-CPB is stable in aqueous solution at neutral and acidic pH. However,

under strong alkaline conditions (pH > 10) and elevated temperatures, decarboxylation is

theoretically possible but slow.

Photostability
The chlorophenoxy moiety is susceptible to photolysis under UV irradiation.

Mechanism: Homolytic cleavage of the C-Cl bond or ether linkage.

Storage: Must be stored in amber vials, protected from light.

Metabolic Resistance (Beta-Oxidation)
Unlike 2,4-DB (gamma-phenoxybutyric acid), which undergoes beta-oxidation in plants to form

2,4-D, 2-CPB is resistant to beta-oxidation.

Reasoning: The phenoxy group is attached to the alpha-carbon. Beta-oxidation requires an

unsubstituted beta-carbon to initiate the cleavage sequence.

Implication: 2-CPB acts as the active molecule itself (likely an auxin mimic) rather than a pro-

drug/pro-herbicide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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